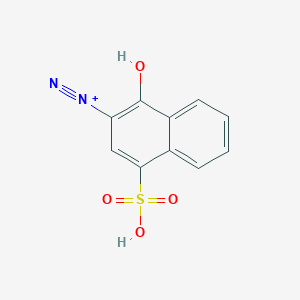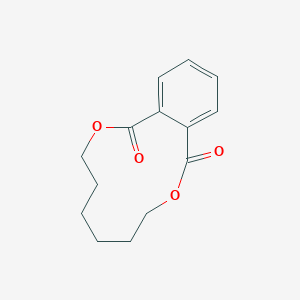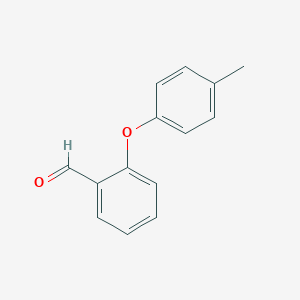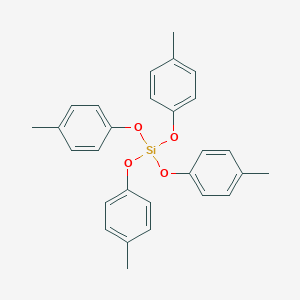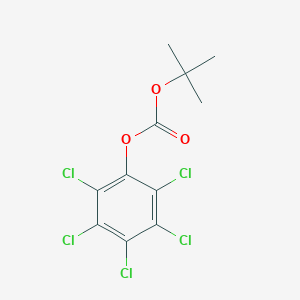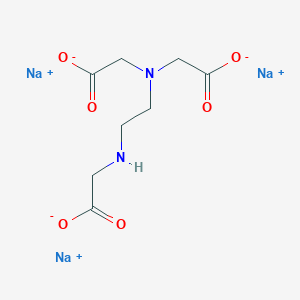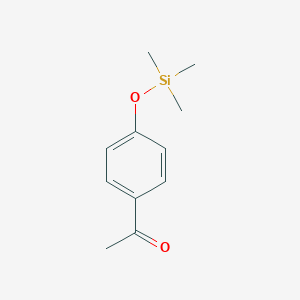
1-(4-Trimethylsilyloxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Trimethylsilyloxyphenyl)ethanone, also known as TMSOPE, is a chemical compound that has been used in various scientific research applications. This compound is a ketone that contains a trimethylsilyl group, which makes it useful in synthetic chemistry and as a reagent in organic reactions.
Mécanisme D'action
The mechanism of action of 1-(4-Trimethylsilyloxyphenyl)ethanone is not fully understood, but it is believed to act as a nucleophile in organic reactions. The trimethylsilyl group in 1-(4-Trimethylsilyloxyphenyl)ethanone is a good leaving group, which makes it useful in reactions that involve nucleophilic substitution or elimination. 1-(4-Trimethylsilyloxyphenyl)ethanone has also been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Effets Biochimiques Et Physiologiques
1-(4-Trimethylsilyloxyphenyl)ethanone has been found to have low toxicity and is relatively safe to handle. In vitro studies have shown that 1-(4-Trimethylsilyloxyphenyl)ethanone does not exhibit cytotoxicity towards human cell lines, and in vivo studies have shown that it does not cause any adverse effects in mice at doses up to 2000 mg/kg.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Trimethylsilyloxyphenyl)ethanone is a useful reagent in organic synthesis due to its trimethylsilyl group, which makes it a good leaving group in nucleophilic substitution or elimination reactions. It is also a versatile building block for the synthesis of various pharmaceuticals. However, 1-(4-Trimethylsilyloxyphenyl)ethanone is relatively expensive and may not be readily available in some laboratories.
Orientations Futures
There are many future directions for the research and development of 1-(4-Trimethylsilyloxyphenyl)ethanone. One potential area of research is the synthesis of novel pharmaceuticals using 1-(4-Trimethylsilyloxyphenyl)ethanone as a building block. Another area of research is the development of new synthetic methods using 1-(4-Trimethylsilyloxyphenyl)ethanone as a reagent. 1-(4-Trimethylsilyloxyphenyl)ethanone may also have potential applications in material science, such as the synthesis of new polymers or materials with unique properties. Overall, 1-(4-Trimethylsilyloxyphenyl)ethanone is a versatile and useful compound that has many potential applications in scientific research.
Méthodes De Synthèse
1-(4-Trimethylsilyloxyphenyl)ethanone can be synthesized using a Grignard reaction between 4-bromoacetophenone and trimethylsilylmagnesium chloride. The reaction yields 1-(4-Trimethylsilyloxyphenyl)ethanol, which can be oxidized to 1-(4-Trimethylsilyloxyphenyl)ethanone using a mild oxidizing agent such as pyridinium chlorochromate. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
1-(4-Trimethylsilyloxyphenyl)ethanone has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is commonly used as a reagent in organic reactions, such as the synthesis of β-keto esters, α,β-unsaturated ketones, and α-hydroxy ketones. 1-(4-Trimethylsilyloxyphenyl)ethanone has also been used in the synthesis of natural products, such as terpenoids and alkaloids.
In medicinal chemistry, 1-(4-Trimethylsilyloxyphenyl)ethanone has been used as a building block for the synthesis of various pharmaceuticals, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. 1-(4-Trimethylsilyloxyphenyl)ethanone has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Propriétés
Numéro CAS |
18803-29-7 |
|---|---|
Nom du produit |
1-(4-Trimethylsilyloxyphenyl)ethanone |
Formule moléculaire |
C11H16O2Si |
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
1-(4-trimethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C11H16O2Si/c1-9(12)10-5-7-11(8-6-10)13-14(2,3)4/h5-8H,1-4H3 |
Clé InChI |
HVSXQEUGLVLBLR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)O[Si](C)(C)C |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



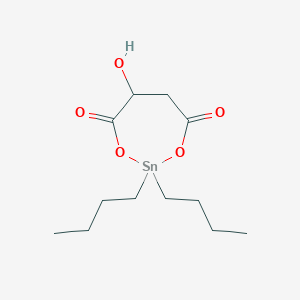
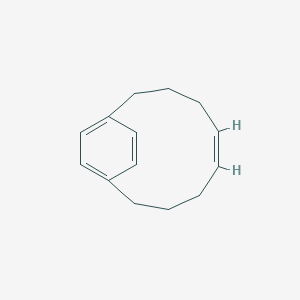
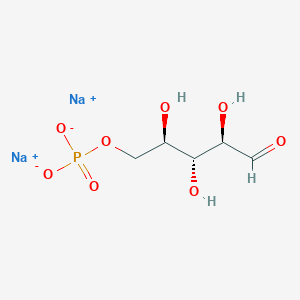
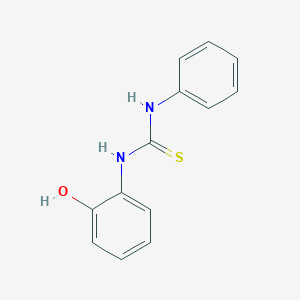
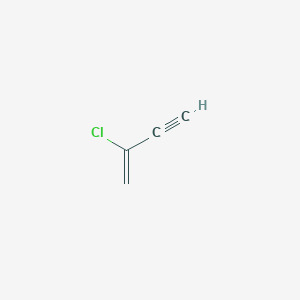
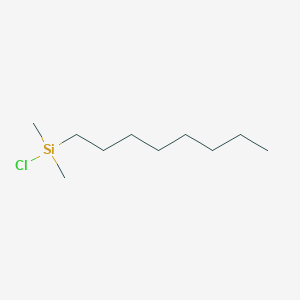
![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)
